

# Tr-PEG6 CAS number and molecular weight

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## Compound of Interest

Compound Name:	Tr-PEG6
Cat. No.:	B611493

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An In-depth Technical Guide to **Tr-PEG6**: Properties, Applications, and Experimental Protocols

## Introduction

**Tr-PEG6**, a heterobifunctional linker molecule, plays a pivotal role in the development of advanced bioconjugates, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure incorporates a hexaethylene glycol (PEG6) spacer, which imparts favorable physicochemical properties such as enhanced aqueous solubility and improved pharmacokinetics to the resulting conjugates.<sup>[1][2][3]</sup> One terminus of the linker features a trityl (triphenylmethyl) group, a bulky protecting group that can be selectively removed under mild acidic conditions to reveal a hydroxyl group for subsequent conjugation.<sup>[1]</sup> The other end of the molecule typically possesses a reactive functional group, such as a hydroxyl (-OH), enabling its covalent attachment to various molecular entities. This guide provides a comprehensive overview of the technical details of **Tr-PEG6** for researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

The nomenclature and reported properties of **Tr-PEG6** can vary slightly across different suppliers. The systematic name for the structure containing six ethylene glycol units is 1,1,1-Triphenyl-2,5,8,11,14,17-hexaoxanonadecan-19-ol.<sup>[1]</sup> The quantitative data for this compound are summarized below.

Property	Value	Reference(s)
CAS Number	127999-16-0	<a href="#">[1]</a> <a href="#">[4]</a>
Note: CAS 141282-24-8 is also frequently associated with "Tr-PEG6" but may refer to a Tr-PEG5 structure.		<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>31</sub> H <sub>40</sub> O <sub>7</sub>	<a href="#">[1]</a> <a href="#">[8]</a>
Molecular Weight	524.65 g/mol	<a href="#">[1]</a> <a href="#">[8]</a>
Density	1.1 ± 0.1 g/cm <sup>3</sup>	<a href="#">[1]</a>
Boiling Point	630.1 ± 50.0 °C	<a href="#">[1]</a>
Flash Point	334.9 ± 30.1 °C	<a href="#">[1]</a>
LogP	3.62	<a href="#">[1]</a>

## Applications in Drug Development

The unique structural features of **Tr-PEG6** make it a valuable tool in the design of targeted therapeutics.

### Antibody-Drug Conjugates (ADCs)

In ADCs, **Tr-PEG6** functions as a non-cleavable linker that covalently connects a monoclonal antibody to a cytotoxic payload.[\[1\]](#) The PEG spacer is a critical component that offers several advantages:

- Enhanced Solubility: The hydrophilic nature of the PEG chain helps to mitigate the aggregation often caused by hydrophobic drug payloads.[\[1\]](#)[\[3\]](#)
- Improved Pharmacokinetics: PEGylation can prolong the circulation half-life of the ADC, allowing for greater accumulation at the tumor site.[\[3\]](#)[\[9\]](#)
- Reduced Steric Hindrance: The length of the PEG6 spacer can physically separate the drug from the antibody, which may help to preserve the antibody's binding affinity for its target

antigen.[1]

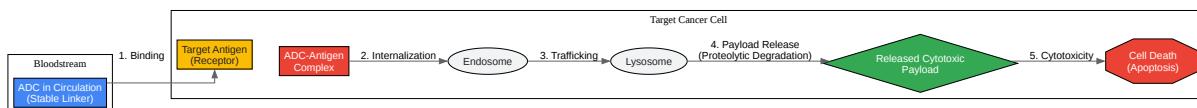
## Proteolysis-Targeting Chimeras (PROTACs)

Tr-PEG6 is also extensively used as a linker in the synthesis of PROTACs.[7][10] A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[11] The PEG linker in a PROTAC is crucial for:

- Solubility and Permeability: The PEG chain enhances the overall solubility and cell permeability of the PROTAC molecule, which is often large and can have poor physicochemical properties.[12][13]
- Ternary Complex Formation: The flexibility and length of the linker are critical for enabling the optimal orientation of the target protein and the E3 ligase to form a stable and productive ternary complex, which is essential for efficient ubiquitination.[13][14]

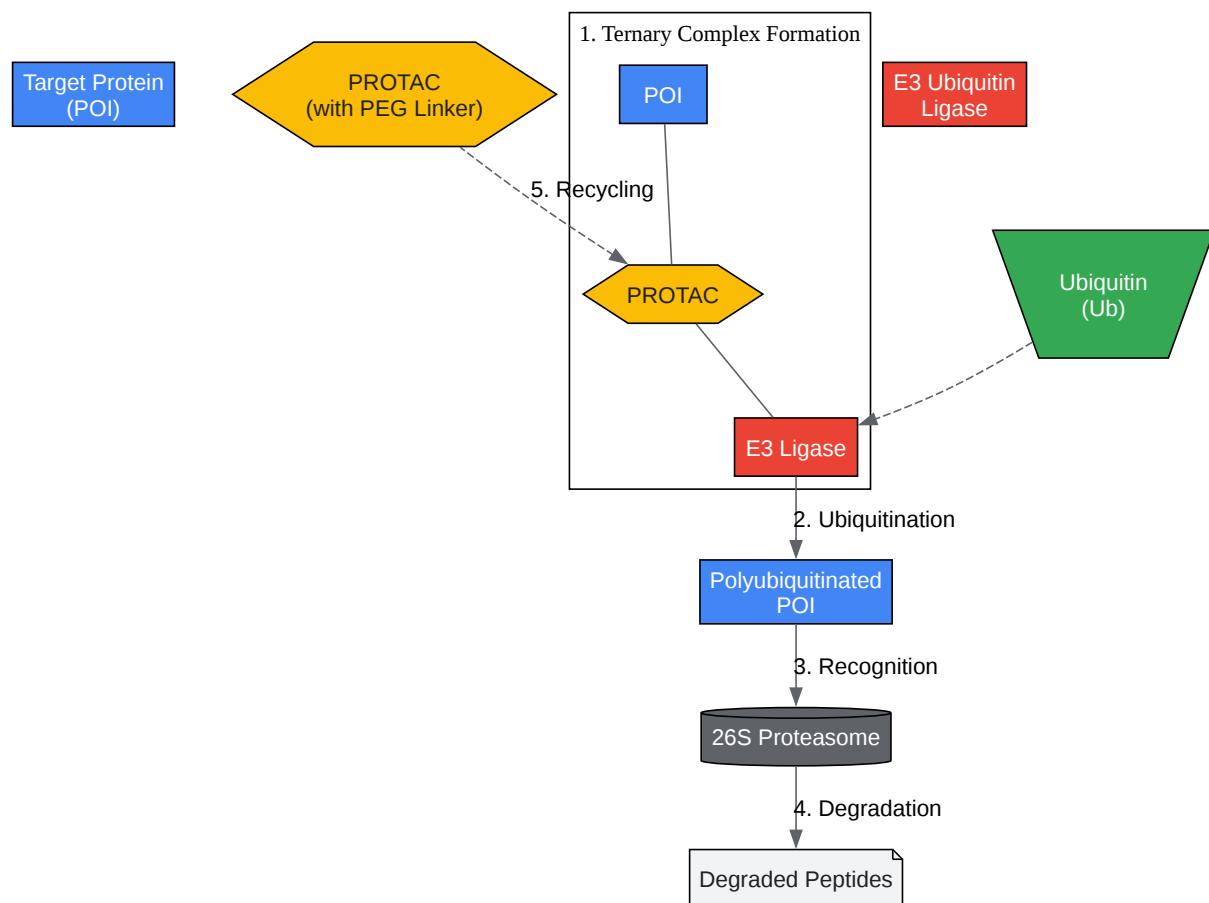
## Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the general mechanisms of action for ADCs and PROTACs, where **Tr-PEG6** serves as a key linker component.



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General mechanism of action for an Antibody-Drug Conjugate (ADC).



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PROTAC-mediated protein degradation pathway.

## Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of bioconjugates using a **Tr-PEG6** linker. Optimization is often necessary for specific ligands and antibodies.

### Protocol 1: PROTAC Synthesis via Sequential Amide Coupling

This protocol describes the conjugation of a target protein ligand and an E3 ligase ligand to a bifunctional PEG6 linker (e.g., amine-PEG6-acid, which can be derived from **Tr-PEG6-OH**).[15]

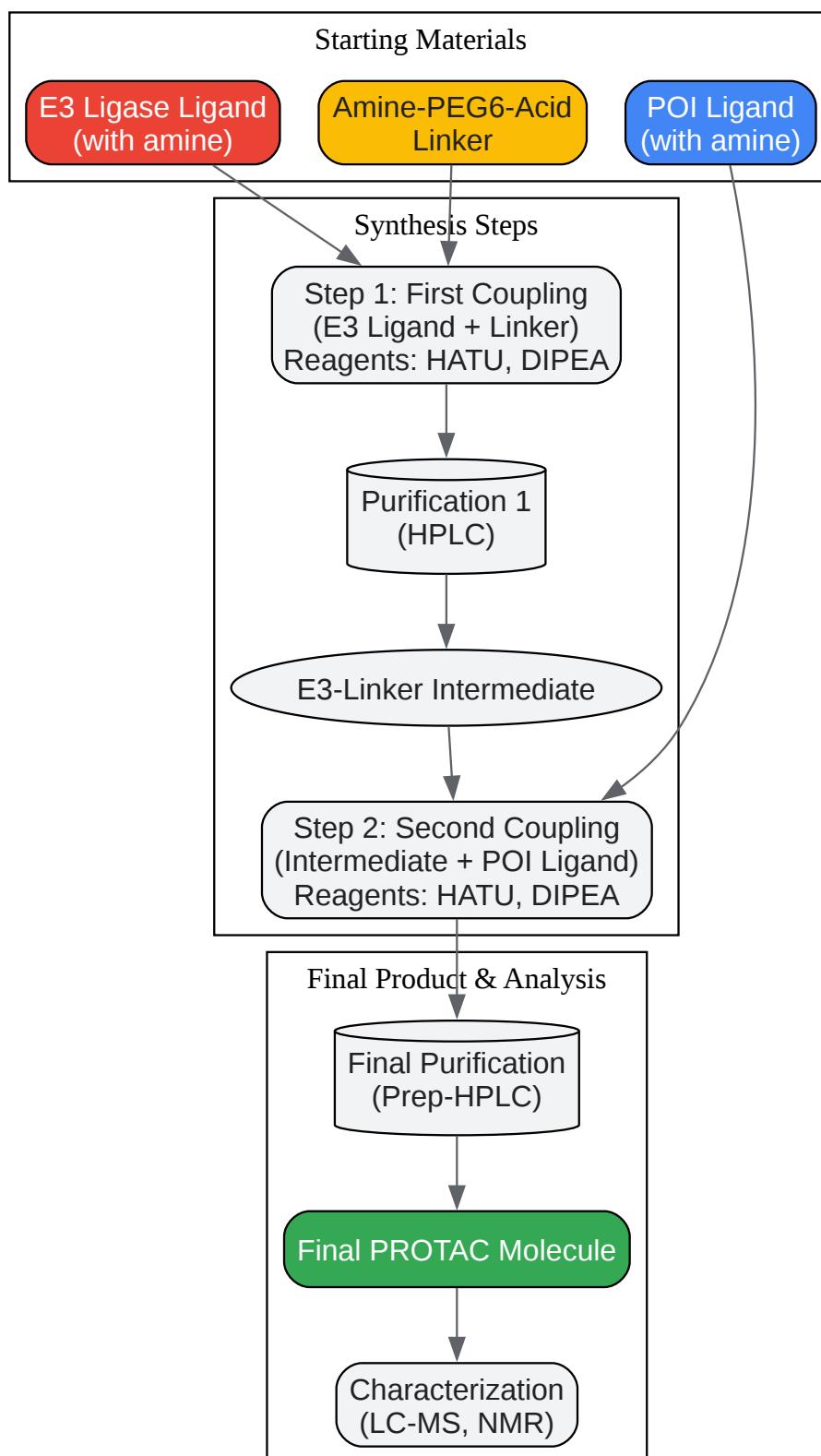
#### Step 1: First Amide Coupling (E3 Ligase to Linker)

- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the E3 ligase ligand (containing a free amine; 1.0 equivalent) and the bifunctional PEG6 linker (amine-PEG6-acid; 1.1 equivalents) in anhydrous dimethylformamide (DMF).
- Add an amide coupling reagent (e.g., HATU; 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA; 2.0 equivalents) to the reaction mixture.[15]
- Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
- Upon completion, quench the reaction with a small amount of water.
- Purify the E3 ligase-linker conjugate using reverse-phase HPLC.
- Confirm the identity and purity of the product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[15]

#### Step 2: Second Amide Coupling (POI Ligand to E3 Ligase-Linker)

- Dissolve the purified E3 ligase-linker conjugate (1.0 equivalent) and the POI ligand (containing a free amine; 1.1 equivalents) in anhydrous DMF.
- Repeat the coupling procedure as described in Step 1, using HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

- Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
- Upon completion, purify the final PROTAC molecule by preparative HPLC.
- Characterize the final product by LC-MS, HRMS, and NMR to confirm its identity and purity.  
[\[12\]](#)[\[14\]](#)

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